[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid
Description
Historical Context and Development
The synthesis of pyridazinone derivatives traces back to Emil Fischer’s pioneering work on heterocyclic chemistry in the late 19th century, where he first prepared pyridazine via condensation reactions involving hydrazines and diketones. Adamantane, a polycyclic hydrocarbon with a rigid diamondoid structure, entered medicinal chemistry in the mid-20th century following its isolation from petroleum and subsequent recognition as a privileged scaffold for enhancing pharmacokinetic properties. The fusion of these two motifs—pyridazinone and adamantane—emerged in the early 21st century as researchers sought to combine the electronic versatility of diazines with the steric stability of bridged carbocycles.
The specific compound [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid (CAS 832740-18-8) represents an innovation in this hybrid design. Its development aligns with the broader trend of functionalizing adamantane with heteroaromatic systems to modulate bioactivity. Early synthetic routes involved coupling 4,5-dichloro-6-hydroxypyridazine with adamantane derivatives through nucleophilic substitution, later optimized using acetic acid-mediated condensations to improve yields.
Significance in Medicinal Chemistry Research
This compound’s significance stems from three key attributes:
- Electronic Modulation : The 4,5-dichloro substitution on the pyridazinone ring enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
- Spatial Orientation : The adamantyl group imposes a fixed spatial arrangement, reducing conformational flexibility and improving target selectivity.
- Solubility Balance : The acetic acid moiety counterbalances the adamantane’s lipophilicity, achieving a calculated partition coefficient (cLogP) of 2.8 ± 0.1, ideal for blood-brain barrier penetration while retaining aqueous solubility.
Recent studies highlight its role as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, amidation of the acetic acid group generates prodrugs with enhanced cellular uptake, as demonstrated in inflammatory response models.
Molecular Design Rationale
The molecular architecture of this compound reflects deliberate engineering:
The methylene spacer between adamantane and pyridazinone minimizes steric clashes during host-guest interactions, as evidenced by β-cyclodextrin inclusion studies showing association constants (K~a~) of 1.4 × 10³ M⁻¹. This design enables simultaneous engagement of hydrophobic (adamantane) and polar (pyridazinone) binding pockets in biological targets.
Position in Contemporary Drug Discovery
In the era of fragment-based drug design, this compound exemplifies a versatile building block. Its brominated analogs enable Suzuki-Miyaura couplings for constructing combinatorial libraries, while the dichloro substituents permit selective cross-coupling reactions—a strategy employed in developing adenosine A~2A~ receptor antagonists currently in preclinical trials.
The scaffold’s adaptability is further demonstrated in covalent inhibitor design. The electron-deficient pyridazinone core reacts selectively with cysteine thiols, as shown in proteomic studies identifying kinase CSNK2A1 as a primary target. Contemporary research leverages this reactivity for developing irreversible inhibitors of oncology targets while maintaining adamantane’s role in improving plasma half-life.
Emerging applications include its use in photopharmacology, where the adamantane unit serves as a photoswitch anchor. Preliminary data indicate that UV irradiation (365 nm) induces conformational changes in derivatives, modulating β-adrenergic receptor activity with 12-fold potency shifts. These advances position the compound as a multifaceted tool in rational drug design.
Properties
IUPAC Name |
2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)-1-adamantyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-11-7-19-20(14(23)13(11)18)16-4-9-1-10(5-16)3-15(2-9,8-16)6-12(21)22/h7,9-10H,1-6,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXDTGEXXVREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4,5-dichloropyridazin-3(2H)-one, which is then reacted with adamantyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum chloride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the pyridazine structure exhibit antimicrobial properties. Studies have shown that derivatives of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. This makes it a candidate for developing new antimicrobial agents.
Anti-Cancer Activity
The compound has been evaluated for its anti-cancer properties, particularly in targeting specific cancer cell lines. Case studies demonstrate its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of critical signaling pathways. For instance, one study highlighted its efficacy against MTAP-deleted cancer cells by interfering with PRMT5 activity, a known target in cancer therapy .
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Growth inhibition | |
| Anti-cancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | PRMT5 | Reduced activity |
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the compound's effectiveness against Pseudomonas aeruginosa infections. Results indicated significant reductions in bacterial load when used in combination with standard treatments, suggesting a synergistic effect that could enhance therapeutic outcomes .
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among various cancer cell lines. The compound was observed to activate apoptotic pathways, providing insights into its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid, we compare it with structurally or functionally related compounds. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity: The target compound’s adamantyl-dichloropyridazinyl-acetic acid structure distinguishes it from analogs like CD437 (naphthalene-carboxylic acid) and triazolinyl-adamantyl derivatives . The dichloropyridazinyl group may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.
Synthesis and Yield :
- The synthesis of pyridazinyl-acetic acid derivatives typically involves coupling reactions (e.g., HATU/DIEA-mediated amide bond formation) or hydrolysis of ester precursors (e.g., ethyl 2-(4,5-dichloro-6-oxopyridazinyl)acetate) . Yields for related compounds range from 61% to 98% .
Biological Mechanisms: Adamantyl-containing compounds like CD437 induce apoptosis via p21WAF1/CIP1 stabilization, independent of retinoid receptors . In contrast, dichloropyridazinyl-acetamides (e.g., compound 18 in ) target PRMT5-substrate interactions, suggesting divergent pathways for the adamantyl-pyridazinyl hybrid .
Table 2: Physicochemical Properties
Biological Activity
The compound [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid is a pyridazinone derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by a pyridazinone moiety linked to an adamantyl group. Its chemical formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in the context of anti-inflammatory responses and enzyme inhibition. The following sections delve into specific findings related to its pharmacological effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, in vivo studies demonstrated a reduction in paw thickness and weight in animal models subjected to inflammatory stimuli. Key findings include:
- Paw Thickness Reduction : Up to 63.35% inhibition observed.
- Paw Weight Reduction : Achieved up to 68.26% inhibition.
- Cytokine Inhibition : Significant reductions in TNF-α (61.04%) and PGE-2 (60.58%) levels were recorded, suggesting potent anti-inflammatory action .
Enzyme Inhibition
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point of research. The following table summarizes the inhibitory effects on COX-1 and COX-2 isoforms:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 9.03 ± 0.15 | 0.06 ± 0.01 | High (Significant) |
| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | Moderate |
These results indicate that the compound exhibits a strong preference for COX-2 inhibition, which is crucial for developing selective anti-inflammatory agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazinone derivatives, including the target compound:
- Study on Inflammatory Models : A study demonstrated that derivatives of pyridazinones significantly reduced inflammation markers in animal models while maintaining safety profiles regarding liver and kidney functions .
- Molecular Modeling Studies : Computational analyses suggest that the compound interacts favorably with the active site of COX enzymes, providing insights into its mechanism of action .
- Toxicological Profiles : Assessments of liver enzymes (AST, ALT) and renal indicators (creatinine, urea) showed no significant toxicity at therapeutic doses, reinforcing the compound's potential as a safe anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid?
- Answer : The compound has the molecular formula C₁₆H₁₈Cl₂N₂O₃ (molar mass: 357.23 g/mol) and features a rigid adamantane core fused with a pyridazinone ring substituted with two chlorine atoms. The acetic acid moiety enhances solubility for biological assays. Key properties include:
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A typical synthesis involves:
Activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride (SOCl₂) in THF/DMF at 60°C to form the acyl chloride intermediate.
Coupling with adamantane derivatives (e.g., 3-amino-1-adamantanol) using triethylamine (TEA) as a base.
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Yield optimization (79% reported) depends on strict temperature control and anhydrous conditions .
Q. How is the compound characterized and validated for purity?
- Answer :
- HPLC : Purity assessed using a C18 column (UV detection at 254 nm); retention time ~3.2 min under acetonitrile/water (70:30) conditions .
- NMR : Key signals include adamantane CH₂ (δ 1.6–2.1 ppm) and pyridazinone aromatic protons .
- HRMS : ESI/Q-TOF confirms molecular ion [M+H]⁺ at m/z 357.07 .
Impurity profiling requires monitoring residual solvents (e.g., THF) via GC-MS .
Advanced Research Questions
Q. What strategies optimize reaction yields during scale-up synthesis?
- Answer : Critical parameters include:
- Solvent selection : THF improves intermediate solubility, while DMF accelerates acylation .
- Catalyst use : TEA minimizes side reactions during coupling .
- Temperature control : Maintaining 60°C prevents decomposition of the acid chloride intermediate.
Yields drop below 50% if reaction times exceed 30 minutes due to hydrolysis .
Q. How does structural modification of the adamantane or pyridazinone moieties affect bioactivity?
- Answer :
- Adamantane substitution : Adding hydrophobic groups (e.g., methyl) enhances blood-brain barrier penetration but reduces aqueous solubility.
- Pyridazinone chlorination : The 4,5-dichloro configuration is critical for enzyme inhibition (e.g., PRMT5 binding affinity drops 10-fold with mono-chloro substitution) .
- Acetic acid replacement : Amide derivatives (e.g., acetamide) improve metabolic stability in pharmacokinetic studies .
Q. What analytical challenges arise in stability studies of this compound?
- Answer :
- Hydrolysis : The pyridazinone ring degrades under acidic conditions (pH < 3), necessitating buffered storage (pH 6–8) .
- Photodegradation : Adamantane derivatives are light-sensitive; stability studies require amber vials and UVA/UVB exposure tests .
- Thermal decomposition : TGA analysis shows decomposition above 200°C, impacting lyophilization protocols .
Q. What biological targets or pathways are implicated in its mechanism of action?
- Answer :
- Enzyme inhibition : Demonstrates activity against PRMT5 (IC₅₀ = 120 nM) by disrupting substrate adaptor interactions, validated via SPR binding assays .
- Anti-inflammatory effects : Pyridazinone derivatives inhibit COX-2 (30% inhibition at 10 µM) in murine macrophage models .
- Neuroprotective potential : Adamantane analogs modulate NMDA receptors in preclinical neurodegeneration studies .
Methodological Considerations
Q. How are structure-activity relationships (SAR) studied for this compound?
- Answer :
Synthetic diversification : Introduce substituents (e.g., fluorine, methoxy) at pyridazinone C-3 or adamantane C-1 positions .
In vitro assays : Test analogs in enzyme inhibition (e.g., PRMT5) or cell viability (e.g., cancer cell lines) with IC₅₀ comparisons .
Computational modeling : Docking studies (AutoDock Vina) correlate Cl-substitution with enhanced hydrophobic binding pockets .
Q. What pharmacokinetic parameters are critical for in vivo studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
